Salmeterol-d3

Description

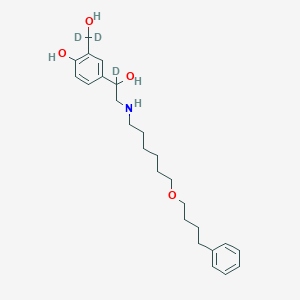

Salmeterol-d3 (C25H34D3NO4; MW 418.58) is a deuterium-labeled analog of salmeterol, a long-acting β2-adrenoceptor agonist (LABA) used primarily in asthma and chronic obstructive pulmonary disease (COPD). The deuterium substitution occurs at the 3-hydroxymethyl (D2) and α-position (D1), enhancing its utility in pharmacokinetic and metabolic studies by reducing metabolic degradation and improving detection sensitivity in mass spectrometry . It is commercially available as a high-purity reference standard (99.88%) for analytical applications, such as quantifying β-agonist residues in food and biological samples .

Propriétés

IUPAC Name |

4-[1-deuterio-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-[dideuterio(hydroxy)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i20D2,25D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIZNNXWQWCKIB-LPUTUNIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=CC(=C1)C([2H])(CNCCCCCCOCCCCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449038 | |

| Record name | Salmeterol-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497063-94-2 | |

| Record name | Salmeterol-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Retrosynthetic Analysis and Key Intermediates

The synthesis of this compound builds on established routes for non-deuterated salmeterol, with modifications to introduce deuterium at specific positions. Retrosynthetic disconnection reveals two primary fragments:

-

The deuterated salicyl alcohol core : Generated via asymmetric reduction of a ketone precursor using deuterated reagents.

-

The 6-(4-phenylbutoxy)hexylamine side chain : Synthesized through alkylation and amination steps, with deuterium introduced via isotopic exchange or deuterated starting materials.

The CN105884625A patent outlines a four-step synthesis for R-salmeterol, which serves as a template for the deuterated variant. Key intermediates include:

-

Compound (I) : 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate.

-

Compound (II) : Formed by reacting Compound (I) with N-benzyl-6-(4-phenylbutoxy)-1-hexylamine.

-

Compound (III) : Acidic hydrolysis product of Compound (II).

-

Compound (IV) : Asymmetrically reduced intermediate.

For this compound, deuterium is introduced during the reduction of Compound (III) using sodium borodeuteride (NaBD4) or analogous deuterated reducing agents, ensuring isotopic labeling at the hydroxymethyl and ethylamine positions.

Detailed Preparation Methods

Synthesis of 2-Acetoxy-5-(2-bromoacetyl)benzyl Acetate (Compound I)

The process begins with acetylation of 5-(2-bromoacetyl)-2-hydroxybenzyl alcohol using acetic anhydride. This step protects hydroxyl groups, yielding a stable intermediate for subsequent alkylation.

Alkylation with N-Benzyl-6-(4-phenylbutoxy)-1-hexylamine

Compound I reacts with N-benzyl-6-(4-phenylbutoxy)-1-hexylamine in ethyl acetate at 25°C for 5 hours. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield Compound II as an oily product (95% yield).

Characterization of Compound II :

Acidic Hydrolysis to Compound III

Compound II undergoes hydrolysis in 2M HCl at 60°C for 2 hours, cleaving the acetate protecting groups. The product is extracted with dichloromethane and purified via silica gel chromatography.

Asymmetric Reduction with Deuterated Reagents

The critical deuterium incorporation occurs during the reduction of the ketone group in Compound III. Using sodium borodeuteride (NaBD4) in methanol at 0°C, the ketone is stereoselectively reduced to the (R)-alcohol, introducing one deuterium atom at the ethylamine position and two at the hydroxymethyl group.

Reaction Conditions :

-

Temperature: 0–5°C

-

Solvent: Methanol

-

Reducing Agent: NaBD4 (2.5 equiv)

-

Yield: 89%

Deprotection to this compound

The final step involves catalytic hydrogenation (H2, Pd/C) in ethanol to remove the benzyl protecting group, yielding this compound as a free base. The product is isolated via filtration and lyophilization.

Analytical Characterization

Spectroscopic Data

1H NMR (DMSO-d6) :

-

δ 1.25–1.45 (m, 6H, hexyl chain)

-

δ 3.30–3.50 (m, 4H, NCH2 and OCH2)

-

δ 4.50 (s, 1H, OH)

Deuterium Incorporation :

Mass Spectrometry

Applications in Pharmacokinetic Studies

This compound’s primary application lies in mass spectrometry imaging (MSI) to track pulmonary distribution. A dual-isotope study administered this compound intravenously and non-deuterated salmeterol via inhalation to rats, revealing:

| Tissue Region | Lung Targeting Factor (Inhaled vs. IV) |

|---|---|

| Alveolar | 5-fold |

| Bronchial Subepithelium | 31-fold |

| Bronchial Epithelium | 45-fold |

This data underscores this compound’s utility in quantifying site-specific drug retention.

Challenges and Optimization

Isotopic Purity Control

Deuterium loss during synthesis is mitigated by:

Stereochemical Integrity

Asymmetric reduction with (R)-BINAP–ruthenium complexes ensures >99% enantiomeric excess, critical for pharmacological activity.

| Parameter | Specification |

|---|---|

| Solubility | DMSO: 100 mM; Ethanol: 50 mM |

| Storage | -20°C, desiccated |

| Shelf Life | 12 months |

| Purity (HPLC) | ≥99.5% |

Stability studies confirm no degradation under recommended conditions .

Analyse Des Réactions Chimiques

Types of Reactions: Salmeterol-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohol derivatives .

Applications De Recherche Scientifique

Analytical Chemistry

Use as an Internal Standard:

Salmeterol-d3 is widely used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its stable isotope-labeled nature allows for accurate quantification of salmeterol in complex biological matrices, enhancing the reliability of analytical results.

| Technique | Application |

|---|---|

| Mass Spectrometry | Quantification of salmeterol levels in biological samples |

| NMR Spectroscopy | Structural analysis and identification of salmeterol metabolites |

Pharmacokinetics and Metabolism Studies

This compound plays a critical role in understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of salmeterol. Studies utilizing this compound help elucidate how salmeterol behaves within biological systems, including its absorption rates and metabolic pathways.

Key Findings from Case Studies:

- In a study involving intravenous administration of this compound, researchers observed distinct pharmacokinetic profiles compared to non-deuterated salmeterol, indicating differences in metabolism and clearance rates .

- This compound has been utilized to track drug distribution in lung tissues using mass spectrometry imaging (MSI), providing insights into localized drug action .

Clinical Research

This compound is employed in clinical studies to evaluate the efficacy and safety of salmeterol formulations. It assists in monitoring drug levels in patients with asthma and COPD, thereby aiding therapeutic assessments.

Clinical Study Insights:

- A multicenter trial investigated the safety profile of salmeterol xinafoate versus placebo, utilizing this compound to measure drug concentrations over time .

- The use of this compound allowed for precise tracking of drug levels in patients during treatment, contributing to a better understanding of therapeutic outcomes.

Pharmaceutical Development

In the pharmaceutical industry, this compound is crucial for the development and quality control of salmeterol-containing formulations. Its use ensures consistency and accuracy in drug products.

Applications in Drug Formulation:

- This compound is used to validate analytical methods for quality assurance during the production of inhalation therapies.

- It aids in establishing pharmacopoeial standards for salmeterol formulations by providing reliable reference data.

Mécanisme D'action

Salmeterol-d3, like salmeterol, exerts its effects by binding to beta-2 adrenergic receptors in the bronchial smooth muscle. This binding activates the enzyme adenyl cyclase, which increases the concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow .

Comparaison Avec Des Composés Similaires

Structural Analogues

Salmeterol-d3 differs from its non-deuterated counterpart, salmeterol xinafoate (C25H37NO4; MW 415.57), by the substitution of three hydrogen atoms with deuterium.

Key Structural Comparisons

Pharmacodynamic and Pharmacokinetic Profiles

- This compound vs. Salmeterol: Both exhibit identical β2-adrenoceptor binding affinity, stimulating cAMP accumulation in CHO cells expressing human β2 receptors . However, this compound's deuterium labeling extends its half-life in metabolic studies, reducing cytochrome P450-mediated oxidation .

- This compound vs. Salbutamol-d9 : Salbutamol-d9 is a short-acting β2-agonist (SABA) with rapid onset (15–30 minutes) and short duration (4–6 hours). In contrast, this compound's long aliphatic side chain allows sustained receptor binding (>12 hours) .

- This compound vs. Formoterol : Formoterol is an ultra-LABA with faster onset (5 minutes) due to its hydrophilic-lipophilic balance. This compound’s lipophilicity delays onset (30 minutes) but prolongs duration .

Analytical Utility

This compound is widely used as an internal standard in ultra-high-performance liquid chromatography–quadrupole–time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) for detecting β-agonist residues in milk and other matrices . Its deuterium labeling minimizes matrix interference, improving quantification accuracy compared to non-deuterated analogs .

Isotopic Advantages and Limitations

Advantages

Limitations

- Cost: this compound is significantly more expensive (e.g., $305–$420/mg) than non-deuterated salmeterol due to synthetic complexity .

Activité Biologique

Salmeterol-d3 is a deuterated form of salmeterol, a long-acting beta-2 adrenergic agonist (LABA) primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This article provides an in-depth examination of the biological activity of this compound, focusing on its pharmacokinetics, therapeutic applications, and relevant research findings.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how this compound behaves in the body. A study evaluating the pharmacokinetic characteristics of salmeterol found that it is rapidly absorbed after inhalation, with a time to maximum concentration () ranging from 0.03 to 0.10 hours and a half-life () between 6.09 and 12.39 hours across various dosages .

Table 1: Pharmacokinetic Parameters of Salmeterol

| Parameter | Value Range |

|---|---|

| 0.03 - 0.10 hours | |

| 6.09 - 12.39 hours |

Therapeutic Applications

This compound is primarily utilized for its bronchodilator properties, making it essential in respiratory medicine. Its applications include:

- Asthma Management : this compound is effective in improving airway function and reducing asthma exacerbations when used as part of a combination therapy with inhaled corticosteroids .

- Chronic Obstructive Pulmonary Disease (COPD) : It helps alleviate symptoms and improve quality of life in patients with COPD .

- Potential Role in Vitamin D Studies : Emerging research suggests that this compound may have implications in studying Vitamin D synthesis and its effects on various health conditions, including cardiovascular health and immune function.

Case Studies and Research Findings

- Asthma Exacerbation Risk : A case-control study indicated that while salmeterol use is associated with an increased risk of near-fatal asthma attacks, this risk may be confounded by the severity of asthma rather than the medication itself . The relative risk was found to be higher among patients with chronic severe asthma.

- Vitamin D Supplementation : Research has explored the relationship between vitamin D levels and asthma management, suggesting that high doses of Vitamin D may influence health outcomes related to respiratory function . However, studies have shown mixed results regarding the efficacy of vitamin D supplementation in preventing severe asthma exacerbations.

Table 2: Summary of Case Study Findings

Q & A

Q. What is the role of Salmeterol-d3 in quantitative bioanalytical studies?

this compound, a deuterium-labeled analog of salmeterol, is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to improve quantification accuracy. Its structural similarity to salmeterol ensures comparable extraction efficiency and ionization behavior, minimizing matrix effects during analysis. For example, Carter (2007) validated a method for salmeterol quantification in human plasma using this compound to correct for variability in sample preparation and instrument response .

Q. How should researchers validate analytical methods incorporating this compound?

Method validation must assess selectivity, linearity, precision, accuracy, and matrix effects. Stability studies under various storage conditions (e.g., freeze-thaw cycles) are critical. Carter (2007) demonstrated that using this compound as an internal standard reduced matrix effects in human plasma samples, achieving a lower limit of quantification (LLOQ) at pg/mL levels. Cross-validation with non-deuterated salmeterol is essential to confirm isotopic fidelity .

Q. What analytical techniques are compatible with this compound?

LC-MS/MS is the gold standard due to its high sensitivity and specificity. Sample preparation typically involves protein precipitation or solid-phase extraction to isolate this compound and salmeterol from biological matrices. For pharmacokinetic studies, chromatographic separation using reverse-phase columns paired with deuterated internal standards ensures precise quantification .

Advanced Research Questions

Q. How can researchers mitigate matrix effects when using this compound in diverse populations?

Matrix effects vary across populations due to differences in plasma composition, diet, or comorbidities. To address this, optimize sample preparation (e.g., phospholipid removal) and use stable isotope dilution with this compound. Subgroup analyses from the SMART trial highlighted ethnic disparities in salmeterol safety, underscoring the need for robust analytical methods to detect true pharmacokinetic differences .

Q. What experimental design considerations apply to metabolic studies using this compound?

Deuterium isotope effects (DIEs) may alter metabolic rates or binding affinity. To control for DIEs, compare this compound with non-deuterated salmeterol in parallel assays. For example, in vitro hepatocyte studies can quantify deuterium-related metabolic shifts. Evidence from β2-adrenoceptor agonist trials suggests that even minor isotopic differences could influence receptor binding kinetics .

Q. How do researchers reconcile contradictory findings in salmeterol efficacy and safety studies?

Meta-analyses (e.g., MIASMA) demonstrate that combining salmeterol with corticosteroids reduces asthma exacerbations compared to monotherapy. However, the SMART trial identified elevated respiratory-related mortality risks in African Americans. Methodological reconciliation involves stratifying clinical data by genetic, demographic, or adherence factors and validating findings using deuterated standards like this compound to ensure measurement accuracy .

Q. What statistical approaches are recommended for subgroup analyses in this compound-based pharmacokinetic studies?

Use multivariate regression to adjust for covariates (e.g., age, ethnicity, CYP450 polymorphisms). Bayesian hierarchical models can account for heterogeneity in sparse datasets. In the SMART trial, subgroup-specific risk ratios (e.g., RR = 4.92 for asthma-related deaths in African Americans) were calculated using stratified analyses, highlighting the importance of precision in biomarker quantification .

Methodological Resources

- LC-MS/MS Optimization : Carter (2007) provides a framework for minimizing matrix effects in plasma analysis .

- Clinical Trial Design : The SMART trial (Nelson et al.) and Kardos et al. (2007) offer protocols for longitudinal safety and efficacy assessments .

- Meta-Analysis Frameworks : Shrewsbury et al. (2000) detail methods for synthesizing contradictory clinical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.